![molecular formula C17H14Cl2N2O2S B2806717 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide CAS No. 790247-45-9](/img/structure/B2806717.png)
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C17H14Cl2N2O2S. This compound is notable for its unique structure, which includes a benzothiophene core, a pyrrole ring, and chloroacetyl and carboxamide functional groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate substituents.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via cyclization reactions involving suitable precursors such as 2,5-dimethylpyrrole.
Chloroacetylation: The chloroacetyl group is introduced using chloroacetyl chloride under controlled conditions.
Amidation: The final step involves the formation of the carboxamide group through reactions with appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of benzothiophene compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit tumor growth in various cancer cell lines. The specific compound may also possess similar properties due to its structural analogies with known anticancer agents .
Enzyme Inhibition
Compounds containing the benzothiophene structure have been investigated for their ability to inhibit specific enzymes involved in cancer progression. The potential for 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide to act as an enzyme inhibitor could be explored further in preclinical studies .
Anti-inflammatory Properties
There is emerging evidence that certain carboxamide derivatives can exhibit anti-inflammatory effects. This application is particularly relevant in the context of chronic inflammatory diseases, where such compounds could serve as therapeutic agents .
Building Block for Synthesis
The unique structure of this compound makes it a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including cyclization and functional group modifications .
Research and Development
This compound has been utilized in research settings to develop new synthetic methodologies. Its reactivity can be exploited to create new derivatives with enhanced biological activities or novel properties .
Case Studies
Mechanism of Action
The mechanism of action of 3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide
- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds .
Biological Activity
3-Chloro-N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]-1-benzothiophene-2-carboxamide is a compound with notable potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial activities. This article reviews its biological activities, synthesizing recent research findings and case studies.
- Molecular Formula : C17H14Cl2N2O2S
- Molecular Weight : 381.28 g/mol
- CAS Number : 790247-45-9
- Purity : 95% .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cancer progression and microbial resistance. The presence of the benzothiophene moiety is particularly significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several human cancer cell lines, demonstrating promising results.
Case Studies
-
In Vitro Studies :
- The compound was tested on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). Results indicated that it inhibited cell proliferation significantly, with IC50 values comparable to known anticancer agents .
- In a study involving a series of benzothiazole derivatives, the compound exhibited cytotoxic effects on cancer cells, suggesting that structural modifications can enhance its efficacy .
- Mechanistic Insights :
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. It has been tested against various bacterial strains, demonstrating inhibitory effects that suggest potential use as an antimicrobial agent.
Research Findings
- A study reported that derivatives similar to this compound exhibited significant antibacterial activity against Enterococcus faecalis, indicating that structural modifications can lead to enhanced efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups, such as the chloroacetyl and pyrrole moieties, plays a vital role in its interaction with biological targets.
Compound Feature | Effect on Activity |
---|---|
Chloroacetyl group | Increases cytotoxicity against cancer cells |
Benzothiophene core | Enhances binding affinity to target receptors |
Dimethyl substitution | Modulates lipophilicity and membrane permeability |
Properties
IUPAC Name |
3-chloro-N-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O2S/c1-9-7-12(13(22)8-18)10(2)21(9)20-17(23)16-15(19)11-5-3-4-6-14(11)24-16/h3-7H,8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRMDUQVTDQWGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.